![molecular formula C14H25N5OS B14409666 N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide CAS No. 80463-72-5](/img/structure/B14409666.png)
N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide
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Overview
Description
N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is a synthetic organic compound with the molecular formula C14H25N5O It is characterized by the presence of a tetrazole ring, a cyclohexyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether-tetrazole intermediate with N-cyclohexyl-N-ethylamine to form the desired amide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted tetrazoles
Scientific Research Applications
N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The cyclohexyl and ethyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide
- N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide
Uniqueness
N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .
Properties
CAS No. |
80463-72-5 |
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Molecular Formula |
C14H25N5OS |
Molecular Weight |
311.45 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-4-(1-methyltetrazol-5-yl)sulfanylbutanamide |
InChI |
InChI=1S/C14H25N5OS/c1-3-19(12-8-5-4-6-9-12)13(20)10-7-11-21-14-15-16-17-18(14)2/h12H,3-11H2,1-2H3 |
InChI Key |
RWGGSNKUNTZVTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CCCSC2=NN=NN2C |
Origin of Product |
United States |
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